molecular formula C9H9N3O B8686950 3-Methoxy-1,7-naphthyridin-8-amine

3-Methoxy-1,7-naphthyridin-8-amine

Cat. No. B8686950
M. Wt: 175.19 g/mol
InChI Key: IEIKGTGFCNWKKR-UHFFFAOYSA-N
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Patent
US09309263B2

Procedure details

To a solution of N-(4-methoxybenzyl)-1,7-naphthyridin-8-amine (340 mg, 1.15 mmol) in 1,2-dichloroethane (5.80 mL) was added TFA (2.67 mL, 34.5 mmol). The reaction was stirred at 75° C. for 8 hours and then concentrated. The residue was partitioned between DCM and aqueous sodium bicarbonate. The organic layer was concentrated and purified by silica-gel chromatography, eluting with 50-100% EtOAc in DCM, to provide the title compound (171.7 mg, 0.98 mmol) as an off-white solid. LC/MS (ESI+) m/z=176 (M+H).
Name
N-(4-methoxybenzyl)-1,7-naphthyridin-8-amine
Quantity
340 mg
Type
reactant
Reaction Step One
Name
Quantity
2.67 mL
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
COC1C=CC(C[NH:8][C:9]2[N:10]=[CH:11][CH:12]=[C:13]3[C:18]=2[N:17]=[CH:16][CH:15]=[CH:14]3)=CC=1.[C:21](O)(C(F)(F)F)=[O:22]>ClCCCl>[CH3:21][O:22][C:15]1[CH:16]=[N:17][C:18]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[N:10][C:9]=2[NH2:8]

Inputs

Step One
Name
N-(4-methoxybenzyl)-1,7-naphthyridin-8-amine
Quantity
340 mg
Type
reactant
Smiles
COC1=CC=C(CNC=2N=CC=C3C=CC=NC23)C=C1
Name
Quantity
2.67 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
5.8 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 75° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between DCM and aqueous sodium bicarbonate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
purified by silica-gel chromatography
WASH
Type
WASH
Details
eluting with 50-100% EtOAc in DCM

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
COC=1C=NC2=C(N=CC=C2C1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.98 mmol
AMOUNT: MASS 171.7 mg
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.